molecular formula C₁₉H₂₃N₃O₈ B1156798 Lenalidomide N(imido)-Glucoside

Lenalidomide N(imido)-Glucoside

Cat. No.: B1156798
M. Wt: 421.4
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide (C₁₃H₁₃N₃O₃, molecular weight 259.26) is a second-generation immunomodulatory drug (IMiD) and a structural analog of thalidomide . It is approved for treating multiple myeloma (MM), myelodysplastic syndromes (MDS), and other hematologic malignancies. Lenalidomide enhances immune responses by modulating cytokine production, inhibiting angiogenesis, and directly inducing tumor cell apoptosis . Its pharmacokinetic profile includes renal elimination, necessitating dose adjustments in patients with impaired kidney function .

The following comparisons focus on lenalidomide and its structural/functional analogs.

Properties

Molecular Formula

C₁₉H₂₃N₃O₈

Molecular Weight

421.4

Synonyms

3-(4-Amino-1-oxoisoindolin-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)piperidine-2,6-dione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Lenalidomide belongs to the IMiD class, which includes thalidomide and pomalidomide . Key structural and functional differences are summarized below:

Parameter Lenalidomide Thalidomide Pomalidomide
Core Structure 4-Amino-isoindole derivative Phthalimide ring Fluoro-substituted derivative
Potency 50–100x more potent than thalidomide Baseline potency 2–4x more potent than lenalidomide
Mechanism Binds cereblon, degrading Ikaros/Aiolos Similar cereblon binding but weaker degradation Enhanced cereblon affinity
Key Indications MM, MDS, lymphoma MM, erythema nodosum leprosum Refractory MM

Mechanistic Differences and Therapeutic Efficacy

Immunomodulatory Effects

  • Lenalidomide : Enhances T-cell activation and NK-cell cytotoxicity while suppressing pro-inflammatory cytokines (TNF-α, IL-6) .
  • Thalidomide : Shares similar mechanisms but requires higher doses for comparable efficacy, increasing toxicity risks .
  • Pomalidomide : Demonstrates superior activity in lenalidomide-resistant MM due to enhanced cereblon binding .

Anti-Angiogenic and Anti-Tumor Activity

Lenalidomide inhibits VEGF and bFGF more effectively than thalidomide, reducing microvessel density in bone marrow . In contrast, thalidomide’s anti-angiogenic effects are less targeted, contributing to off-tissue toxicity .

Pharmacokinetics

  • Lenalidomide : Renal clearance (t₁/₂ = 3–9 hours) necessitates dose adjustments in renal impairment .
  • Thalidomide : Hepatic metabolism (t₁/₂ = 5–7 hours) increases risks of sedation and neuropathy .
  • Pomalidomide : Longer half-life (~9.5 hours) permits once-daily dosing but elevates infection risks .

Adverse Effects

Toxicity Lenalidomide Thalidomide Pomalidomide
Myelosuppression Neutropenia (30–60%), thrombocytopenia (15–30%) Rare (<5%) Neutropenia (40–50%)
Thrombosis 6–18% (with dexamethasone) 1–3% 2–5%
Neuropathy Rare (<5%) 25–50% (dose-dependent) Rare (<5%)
Teratogenicity Contraindicated High risk Contraindicated

Lenalidomide in Multiple Myeloma

Phase III trials show lenalidomide + dexamethasone improves median progression-free survival (PFS) to 29.6 months vs. 20.6 months for thalidomide combinations . However, thrombosis risk increases to 12–18% with high-dose dexamethasone .

Pomalidomide in Refractory Disease

Pomalidomide achieves 33% response rates in lenalidomide-resistant MM, attributed to its structural modifications enhancing cereblon binding .

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